2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Overview
Description
2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that features both chlorine and trifluoromethyl substituents on a pyrido[2,3-b]pyrazine ring system
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that the compound undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido[2,3-d]pyrimidines/thiopyrido[2,3-d]pyrimidines .
Biochemical Pathways
Given the targets of related compounds, it is likely that this compound may affect pathways related to cell proliferation, cell cycle regulation, and signal transduction .
Result of Action
Related compounds have been reported to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress the proliferation of human cancer cell lines .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine typically involves the chlorination and trifluoromethylation of pyrido[2,3-b]pyrazine derivatives. One common method involves the use of 2,3-dichloropyridine as a starting material, which undergoes a series of reactions including halogenation and nucleophilic substitution to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often using catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazine ring.
2,3-Dichloro-7-(trifluoromethyl)pyridine: Similar but with different substitution patterns.
2,3-Dichloro-5-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on a pyrido[2,3-b]pyrazine ring. This combination of features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on various studies and patents.
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H3Cl2F3N3
- Molecular Weight : 253.03 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions including chlorination and trifluoromethylation processes. The detailed synthetic pathways can vary, but they often utilize chlorinated pyridine derivatives as starting materials, followed by fluorination steps to introduce trifluoromethyl groups .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridopyrazine derivatives demonstrate inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of cellular processes in bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have been reported to act as inhibitors of specific protein kinases associated with cancer progression .
ENPP1 Inhibition
A related study highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a target implicated in cancer immunotherapy. While this study did not focus directly on this compound, it suggests that similar heterocyclic compounds may enhance immune responses against tumors by modulating the cGAS-STING pathway .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a specific case study involving a derivative of pyridopyrazine, researchers observed a significant reduction in tumor growth in murine models when treated with the compound alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy approaches, indicating a synergistic effect that warrants further investigation into its clinical applications .
Properties
IUPAC Name |
2,3-dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-6(10)16-7-4(15-5)1-3(2-14-7)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSHFHBZLGUAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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